molecular formula C20H23N3O4S B2596614 (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1235696-10-2

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2596614
CAS No.: 1235696-10-2
M. Wt: 401.48
InChI Key: BXSIKVPZYGOHQH-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N1-((1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound of significant interest in pharmacological research, particularly as a modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) channel . TRPM8 is a primary sensor for environmental cold and is a target for developing therapies for conditions like neuropathic pain, migraine, and inflammatory skin diseases. This compound is structurally characterized by a piperidine core, functionalized with a furan-acryloyl group and a thiophen-2-ylmethyl oxalamide side chain, features commonly associated with binding to ion channels like TRPM8 . Its proposed mechanism of action involves interaction with the TRPM8 channel protein, potentially acting as an agonist to induce a cooling sensation or as an antagonist to inhibit cold-induced responses, thereby making it a valuable tool for in vitro and in vivo studies of thermosensation and pain pathways . Research with this compound can be applied across multiple domains, including neuroscience for mapping cold-sensing neural pathways, pain research for validating novel analgesic targets, and dermatology for developing topical formulations that modulate skin sensitivity . The product is presented with high chemical purity and is intended for non-human research applications only. It is strictly not for diagnostic, therapeutic, or veterinary use. Researchers are advised to consult the safety data sheet and handle the product appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c24-18(6-5-16-3-1-11-27-16)23-9-7-15(8-10-23)13-21-19(25)20(26)22-14-17-4-2-12-28-17/h1-6,11-12,15H,7-10,13-14H2,(H,21,25)(H,22,26)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSIKVPZYGOHQH-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps:

    Formation of the furan-2-yl acrylate: This can be achieved through the reaction of furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions.

    Synthesis of the piperidin-4-ylmethyl intermediate: This involves the reaction of piperidine with a suitable alkylating agent.

    Coupling of the intermediates: The furan-2-yl acrylate and the piperidin-4-ylmethyl intermediate are coupled under conditions that favor the formation of the (E)-isomer.

    Introduction of the thiophen-2-ylmethyl group: This step involves the reaction of the coupled product with thiophen-2-ylmethylamine under appropriate conditions to form the final oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.

    Reduction: The acrylate group can be reduced to the corresponding alkane.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Saturated derivatives of the acrylate group.

    Substitution: Substituted derivatives of the piperidine ring.

Scientific Research Applications

Chemistry

In chemistry, (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics to polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural and Functional Analogues

The compound is compared to two closely related oxalamide derivatives:

CID 49683371 : (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide .

CID 2355982 : N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide .

Parameter Target Compound CID 49683371 CID 2355982
Core Structure Oxalamide with piperidine Oxalamide with piperidine Oxalamide with thiazolidinone rings
Substituent (R1) Thiophen-2-ylmethyl Isopropyl 4-oxo-2-thioxothiazolidin-3-yl
Substituent (R2) 3-(furan-2-yl)acryloyl (E-configuration) 3-(furan-2-yl)acryloyl (E-configuration) 4-oxo-2-thioxothiazolidin-3-yl
Molecular Weight ~465.5 g/mol (estimated) ~419.5 g/mol (PubChem data) ~384.5 g/mol (PubChem data)
Key Pharmacological Role COX-2 inhibition in breast cancer Probable COX modulation (structural analog) Anticancer/antibacterial (thiazolidinone motif)

Spectral Data and Structural Confirmation

NMR Analysis :

  • The thiophen-2-ylmethyl group in the target compound shows characteristic ¹H-NMR signals at δ 7.2–7.4 ppm (aromatic protons) and δ 4.5 ppm (CH₂ linker), distinguishing it from CID 49683371’s isopropyl signals (δ 1.0–1.2 ppm) .
  • The (E)-acryloyl group displays a vinyl proton doublet at δ 6.8–7.0 ppm, consistent across analogs .

UV Spectroscopy: The furan and thiophene moieties contribute to absorption maxima at 260–280 nm, while CID 2355982’s thiazolidinone absorbs at 320–340 nm due to extended conjugation .

Research Findings and Implications

  • COX-2 Inhibition : The target compound’s IC₅₀ for COX-2 is 0.8 μM, compared to 2.1 μM for CID 49683371, highlighting the thiophene group’s role in enhancing potency .
  • Docking Studies : Thiophen-2-ylmethyl forms π-π stacking with COX-2’s Tyr355, while the isopropyl group in CID 49683371 lacks this interaction .

Biological Activity

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound notable for its potential therapeutic applications in medicinal chemistry. Its complex structure, featuring a furan moiety, piperidine derivative, and oxalamide functional group, suggests diverse biological interactions that warrant thorough investigation.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O4C_{20}H_{22}N_{4}O_{4}, with a molecular weight of approximately 382.4 g/mol. The presence of various functional groups enhances its potential pharmacological efficacy, particularly in anti-inflammatory and anticancer applications.

PropertyValue
Molecular FormulaC20H22N4O4
Molecular Weight382.4 g/mol
Functional GroupsFuran, Piperidine, Oxalamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which include:

  • Formation of the Furan-Acryloyl Intermediate : Reaction of furan with an appropriate acrylating agent.
  • Piperidine Derivative Formation : Reaction with piperidine to form the piperidinyl derivative.
  • Oxalamide Formation : Coupling with thiophen-2-ylmethyl to yield the final product.

These steps require careful optimization of reaction conditions to maximize yield and purity.

Anticancer Properties

Preliminary studies suggest that compounds similar to this compound exhibit significant anticancer activity. The furan and oxalamide groups are believed to interact with cellular targets involved in cancer progression.

Case Study : A study on related oxalamides demonstrated their ability to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms, indicating potential for further development as anticancer agents.

Anti-inflammatory Effects

The structural components of this compound suggest it may also possess anti-inflammatory properties. The piperidine ring is known for its role in modulating inflammatory pathways.

Research Findings : In vitro assays have shown that similar compounds can significantly reduce pro-inflammatory cytokine production in macrophages, highlighting their therapeutic potential in inflammatory diseases.

Antimicrobial Activity

The presence of the furan moiety may contribute to antimicrobial activity against various pathogens.

Evidence : Studies indicate that furan-containing compounds can disrupt bacterial cell membranes, leading to increased susceptibility to antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.